molecular formula C24H32N2O10 B570759 L-Threonine benzyl ester hemioxalate CAS No. 86088-59-7

L-Threonine benzyl ester hemioxalate

Cat. No. B570759
CAS RN: 86088-59-7
M. Wt: 508.524
InChI Key: ZJXJCFJXVAXCRR-FFKFEZPRSA-N
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Description

L-Threonine benzyl ester hemioxalate is a chemical compound with the molecular formula C24H32N2O10 . It has a molecular weight of 508.524. This compound is used for research and development purposes and is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of L-Threonine benzyl ester hemioxalate involves a reaction with triethylamine in dichloromethane . More details about the synthesis process can be found in the Australian Journal of Chemistry .


Molecular Structure Analysis

The molecular structure of L-Threonine benzyl ester hemioxalate is represented by the formula C24H32N2O10 . The IUPAC name for this compound is benzyl (2S,3R)-2-amino-3-hydroxybutanoate oxalic acid .

Scientific Research Applications

  • Polymer Science : L-Threonine derivatives have been used in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates. This involves the creation of polymers with potential applications in biodegradable plastics and other materials. For instance, the polymerization of L-Threonine-based cyclic carbonates was examined, leading to the formation of corresponding polycarbonates (Sanda, Kamatani, & Endo, 2001).

  • Biochemistry and Drug Development : L-Threonine derivatives have been utilized in the synthesis of O-peptide derivatives, which are important for understanding peptide and protein functions and for drug development. For example, a study explored the synthesis of threonine O-peptides via ring-opening reactions of aziridine peptide with carboxylic acid, leading to derivatives of L-threonine peptide without racemization (Tanaka, Nakajima, Maeda, Nakamura, Hayashi, & Okawa, 1979).

  • Organic Synthesis : The compound has been used in crystallization-induced dynamic resolution for the asymmetric synthesis of arylacetates, demonstrating its utility in creating optically active compounds, which are crucial in pharmaceutical synthesis (Park, Kim, Lee, & Park, 2014).

  • Molecular Recognition Studies : L-Threonine derivatives have played a role in molecular recognition studies, particularly in understanding interactions between nucleic acids and peptides. This is exemplified by the structural analysis of dipeptides like L-threonine benzyl ester, aiding in the understanding of amino acid and nucleic acid interactions (Doi, Asano, & Ishida, 1999).

  • Glycopeptide Synthesis : L-Threonine derivatives are used in the synthesis of complex glycopeptides, which are important in studying cell-surface interactions and potential therapeutic applications. An example is the synthesis of protected disialylated glycohexaosyl threonine present on activated T-lymphocytes (Singh, Nakahara, & Ito, 2000).

Safety and Hazards

Safety measures for handling L-Threonine benzyl ester hemioxalate include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXJCFJXVAXCRR-FFKFEZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662433
Record name Oxalic acid--benzyl L-threoninate (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Threonine benzyl ester hemioxalate

CAS RN

86088-59-7
Record name Oxalic acid--benzyl L-threoninate (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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